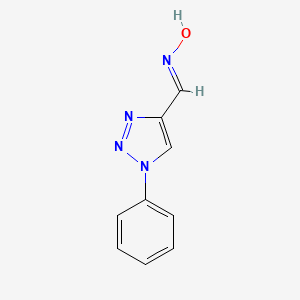

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime

Descripción general

Descripción

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a phenyl group attached to a triazole ring, with an oxime functional group at the 4-carbaldehyde position

Métodos De Preparación

The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime typically involves a multi-step process. One common method includes the following steps:

Formation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation or hydrolysis.

Conversion to oxime: The aldehyde group in 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Oxime Functional Group Reactivity

The oxime group (–CH=N–OH) enables nucleophilic and redox transformations:

Hydrolysis to Aldehyde

Under acidic conditions, the oxime undergoes hydrolysis to regenerate the parent aldehyde:

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

Conditions : H₂SO₄ (1 M), reflux, 6–8 hrs .

Mechanism : Protonation of the hydroxyl group followed by cleavage of the N–O bond.

Reduction to Amine

Catalytic hydrogenation converts the oxime to a primary amine:

1-Phenyl-1H-1,2,3-triazole-4-methanamine

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT, 12 hrs .

Yield : ~75% (isolated).

Condensation Reactions

The oxime participates in Schiff base formation with carbonyl compounds:

Product : Imine-linked triazole derivatives.

Conditions : Anhydrous MeOH, RT, 24 hrs .

Triazole Ring Reactivity

The 1,2,3-triazole ring undergoes electrophilic substitution and coordination:

Electrophilic Substitution

Halogenation :

Product : 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime.

Conditions : Br₂ (1 eq), CHCl₃, 0°C, 2 hrs .

Yield : 60–65%.

Nitration :

Product : 5-Nitro-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime.

Conditions : HNO₃/H₂SO₄ (1:3), 50°C, 4 hrs .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

Example : Cu(II) complexes for catalytic applications .

Conditions : CuCl₂ (0.5 eq), MeOH, RT, 2 hrs .

Suzuki–Miyaura Coupling

Product : Biaryl-substituted triazole oximes.

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hrs .

Yield : 55–70%.

Click Chemistry (Azide-Alkyne Cycloaddition)

Product : Triazole-linked conjugates.

Conditions : CuSO₄/NaAsc (1:5 mol%), RT, 24 hrs .

Oxidation to Nitrile Oxide

Product : 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile oxide.

Conditions : NaOCl (2 eq), CH₂Cl₂, 0°C, 1 hr .

Yield : 50–55%.

Peracid-Mediated Rearrangement

Product : 1-Phenyl-1H-1,2,3-triazole-4-carboxamide.

Conditions : mCPBA (1.2 eq), CHCl₃, RT, 6 hrs .

Comparative Reaction Pathways

Mechanistic Insights

-

Hydrolysis : Protonation of the oxime hydroxyl group facilitates N–O bond cleavage, regenerating the aldehyde .

-

Reduction : Hydrogenation proceeds via a Pd-mediated hydride transfer to the imine bond .

-

Halogenation : Electrophilic bromination occurs preferentially at the C5 position of the triazole ring due to resonance stabilization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime has the molecular formula and a molecular weight of 188.19 g/mol. The compound features a triazole ring, which is known for its diverse reactivity and biological activity. The oxime functional group enhances its chemical properties, making it suitable for various applications.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of bioactive compounds with potential anticancer, antifungal, and antimicrobial properties. Its structure allows for modifications that can enhance biological activity.

Key Findings:

- Anticancer Activity: Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values range from 10 µM to 25 µM, demonstrating promising potency against these cells .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Derivative A | 0.21 | Xanthine oxidase inhibitor |

| Derivative B | 26.13 | Moderate inhibitor |

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies revealed its effectiveness against various bacterial strains and fungi.

Case Study:

In one study, the compound inhibited the growth of Candida species at concentrations as low as 5 µg/mL, indicating its potential as a therapeutic agent against fungal infections.

Materials Science

The compound is also utilized in materials science for the development of novel materials with unique properties. Its ability to form coordination complexes allows it to act as a ligand in various applications.

Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create complex organic molecules. Its reactivity facilitates the formation of various derivatives through oxidation and substitution reactions.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can significantly alter its biological activity. Substituting different groups on the phenyl ring can enhance potency and selectivity against specific biological targets.

Mecanismo De Acción

The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The oxime group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime can be compared with other triazole derivatives such as:

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the oxime group, which may result in different reactivity and biological activity.

1-ethyl-1H-1,2,4-triazole-5-carbaldehyde: Contains an ethyl group and a different triazole ring structure, leading to distinct chemical properties.

4-phenyl-1H-1,2,3-triazole: Lacks the carbaldehyde and oxime groups, affecting its chemical behavior and applications.

Actividad Biológica

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound features a unique structure that enhances its reactivity and biological activity. The compound undergoes various chemical reactions, including oxidation and reduction, which can influence its pharmacological properties. For instance, the oxime group can be oxidized to form nitrile oxides under specific conditions.

Mechanism of Action

Triazole compounds are known for their ability to interact with biomolecular targets due to their electronic properties and stability against hydrolysis. The compound's ability to transform between enol and keto forms after excited-state proton transfer is crucial for its biological activity.

Biological Activity

The biological activities of this compound have been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For example, compounds derived from triazoles have shown potent inhibition against various bacterial and fungal strains. In one study, synthesized triazole derivatives demonstrated impressive antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .

Anticancer Properties

Triazole-based compounds have been studied for their anticancer potential. They are known to induce apoptosis in cancer cells through intrinsic mitochondrial pathways. Specific derivatives have been shown to activate caspase pathways leading to cell death in cancerous cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for neurotransmission; thus, inhibitors can have therapeutic applications in conditions like organophosphate poisoning .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high stability and solubility due to its chemical structure. Its resistance to metabolic degradation enhances its potential as a drug candidate.

Propiedades

IUPAC Name |

(NE)-N-[(1-phenyltriazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-7,14H/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCGKTIQIFVNGB-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.